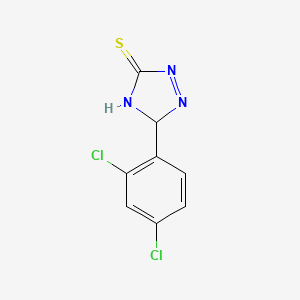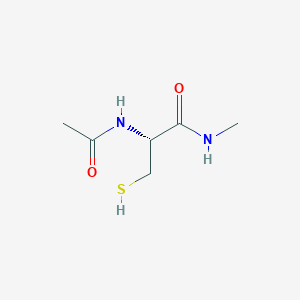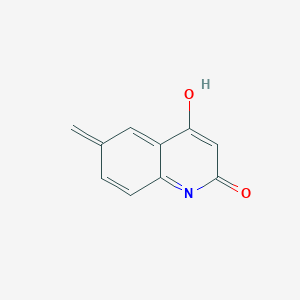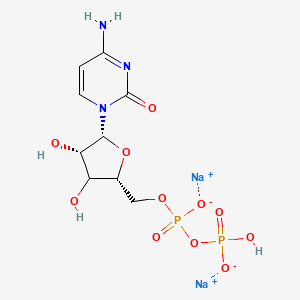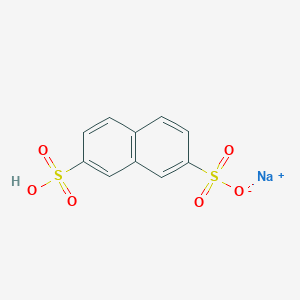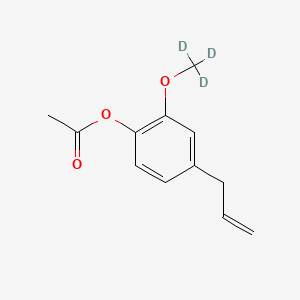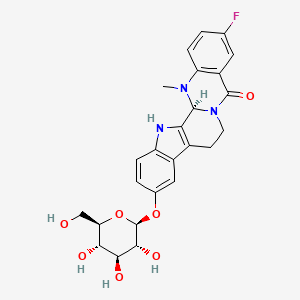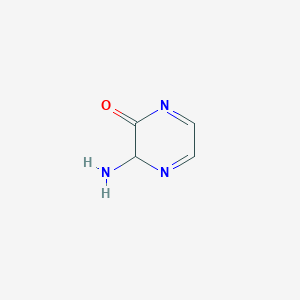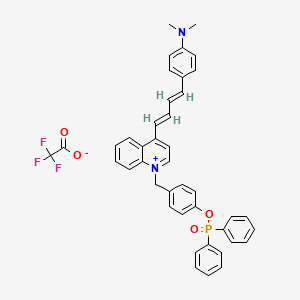![molecular formula C38H42Cl2N8O5 B12363959 5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12363959.png)
5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including piperidine, pyridine, and carboxamide, which contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetyl group: Acetylation of the piperidine ring using acetic anhydride or acetyl chloride.
Coupling reactions: Formation of the pyridine and phenyl rings through cross-coupling reactions such as Suzuki or Heck reactions.
Final assembly: Coupling of the various intermediates to form the final compound, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions to maximize yield.
Purification techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Quality control: Implementing rigorous quality control measures to ensure consistency and reproducibility of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups such as alcohols to carbonyl compounds.
Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X).
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of an alcohol group would yield a carbonyl compound, while reduction of a nitro group would yield an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly for targeting specific biological pathways.
Industry: As a precursor for the synthesis of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Potential mechanisms include:
Binding to receptors: The compound may bind to specific receptors on the surface of cells, modulating their activity.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, affecting various biochemical pathways.
Modulation of signaling pathways: The compound may influence intracellular signaling pathways, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties. Comparison with similar compounds would involve analyzing differences in functional groups, molecular targets, and biological activities.
Eigenschaften
Molekularformel |
C38H42Cl2N8O5 |
|---|---|
Molekulargewicht |
761.7 g/mol |
IUPAC-Name |
5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C38H42Cl2N8O5/c1-22(49)48-15-12-25(13-16-48)43-19-24-20-44-31(17-32(24)52-2)37(51)46-30-6-4-5-28(34(30)39)36-35(40)27(11-14-42-36)29-9-7-23(38(47-29)53-3)18-41-21-26-8-10-33(50)45-26/h4-7,9,11,14,17,20,25-26,41,43H,8,10,12-13,15-16,18-19,21H2,1-3H3,(H,45,50)(H,46,51)/t26-/m0/s1 |
InChI-Schlüssel |
IJZMUTFIXBQEQY-SANMLTNESA-N |
Isomerische SMILES |
CC(=O)N1CCC(CC1)NCC2=CN=C(C=C2OC)C(=O)NC3=CC=CC(=C3Cl)C4=NC=CC(=C4Cl)C5=NC(=C(C=C5)CNC[C@@H]6CCC(=O)N6)OC |
Kanonische SMILES |
CC(=O)N1CCC(CC1)NCC2=CN=C(C=C2OC)C(=O)NC3=CC=CC(=C3Cl)C4=NC=CC(=C4Cl)C5=NC(=C(C=C5)CNCC6CCC(=O)N6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)

